An In-depth Technical Guide to 5-amino-1-(methylsulfonyl)indazole: Synthesis, Properties, and Therapeutic Potential
Introduction: The Indazole Scaffold and the Significance of N-Sulfonylation in Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold and the Significance of N-Sulfonylation in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous clinically significant agents. Marketed drugs such as the antiemetic granisetron and the kinase inhibitor axitinib feature this core structure, highlighting its versatility.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]
A common and effective strategy to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of heterocyclic compounds is the introduction of a sulfonyl group. N-sulfonylation of the indazole core, in particular, has been explored to generate potent inhibitors of various biological targets. The sulfonamide moiety can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of the molecule, leading to enhanced binding affinity and selectivity for target proteins. This guide provides a detailed technical overview of a specific, promising derivative: 5-amino-1-(methylsulfonyl)indazole . While this compound is a subject of ongoing research interest, this document synthesizes available information on analogous structures to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimentally determined data for 5-amino-1-(methylsulfonyl)indazole are not extensively published, we can infer its likely characteristics based on the well-documented properties of its parent compound, 5-aminoindazole, and the known effects of N-sulfonylation.
Synthesis of 5-amino-1-(methylsulfonyl)indazole: A Step-by-Step Protocol
The synthesis of N-sulfonylated indazoles can be achieved through a reliable and scalable two-step process starting from a commercially available precursor. The following protocol is adapted from established methodologies for the synthesis of structurally related N-sulfonylated aminoindazoles.[3] The rationale behind this synthetic route is the selective N1-sulfonylation of the indazole ring, followed by the reduction of a nitro group to the desired primary amine.
Biological Activity of Sulfonyl-Substituted Indazoles: A Technical Guide
Executive Summary: The Indazole-Sulfonyl Pharmacophore The fusion of the indazole scaffold with a sulfonyl moiety ( ) creates a privileged pharmacophore in medicinal chemistry. This combination leverages the bioisosteric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Indazole-Sulfonyl Pharmacophore
The fusion of the indazole scaffold with a sulfonyl moiety (
) creates a privileged pharmacophore in medicinal chemistry. This combination leverages the bioisosteric properties of the indazole ring (mimicking purines or indoles) with the electronic withdrawing and hydrogen-bond accepting nature of the sulfonyl group.
Key Technical Advantages:
Electronic Modulation: The sulfonyl group at the N1 position strongly withdraws electrons, reducing the basicity of the pyrazole nitrogen and altering the metabolic stability of the core.
Binding Geometry: The
linker provides a rigid "kink" geometry (approx. ), positioning aryl substituents into specific hydrophobic pockets (e.g., in 5-HT6 receptors or CCR4 allosteric sites).
) compared to their amide counterparts, enhancing CNS penetration for neurological targets.
Primary Therapeutic Classes[1]
CNS Disorders: 5-HT6 Receptor Antagonists
The most established biological activity of N1-sulfonyl indazoles is the antagonism of the serotonin 5-HT6 receptor.[1] These ligands are critical in the development of procognitive agents for Alzheimer’s disease (AD) and schizophrenia.
Mechanism of Action: Blockade of 5-HT6 receptors (predominantly expressed in the striatum, cortex, and hippocampus) disinhibits cholinergic and glutamatergic neurotransmission, leading to enhanced long-term potentiation (LTP).
Critical SAR:
N1-Position: Substitution with an arylsulfonyl group is essential for high affinity.
C3-Position: Requires a basic amine moiety (e.g., piperazine, tetrahydropyridine) to interact with the aspartic acid residue (Asp3.32) in the receptor binding pocket.
Figure 1: Mechanism of N1-sulfonyl indazole mediated 5-HT6 antagonism resulting in cognitive enhancement.
Immunotherapy: CCR4 Allosteric Antagonists
Indazole arylsulfonamides have emerged as potent antagonists of the CC-chemokine receptor 4 (CCR4). Unlike competitive antagonists, these compounds often bind to an intracellular allosteric site (Site II), preventing the recruitment of
Recent studies identify sulfonyl-indazoles as inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2) and General Control Nonderepressible 2 (GCN2).
Mechanism: The sulfonyl group orients the phenyl ring to engage in
-stacking interactions within the kinase ATP-binding pocket or allosteric regulatory sites.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of regioselective sulfonylation on the indazole core.
Position
Substituent Type
Target / Activity
Effect on Potency/Selectivity
N1
Arylsulfonyl (e.g., Benzenesulfonyl)
5-HT6 Receptor
Critical. Provides essential hydrophobic interaction; electron withdrawal lowers pKa of core.
N1
Alkylsulfonyl
General GPCRs
Often leads to reduced affinity compared to aryl derivatives; used for solubility tuning.
C3
Sulfonamide (e.g., Thiophenesulfonyl)
CCR4
High Potency. Defines the allosteric binding mode; interacts with intracellular loop residues.
C3
Basic Amine (Piperazine)
5-HT6
Essential for salt bridge formation with receptor Asp residue.
C5/C6
Nitro / Amine
MAPK1
C5-Nitro reduction to Amine increases affinity (H-bond donor capacity).[5]
Experimental Protocols
Synthesis: Regioselective N1-Sulfonylation
Objective: To synthesize 1-(arylsulfonyl)-indazoles with high regioselectivity over the N2-isomer.
Protocol:
Reagents: 1H-Indazole derivative (1.0 eq), Arylsulfonyl chloride (1.2 eq), NaH (60% dispersion, 1.5 eq) or Pyridine (solvent/base).
Procedure:
Dissolve indazole in anhydrous DMF or THF under inert atmosphere (
).
Cool to
and add NaH portion-wise. Stir for 30 min to ensure deprotonation (formation of indazolyl anion).
Add arylsulfonyl chloride dropwise.
Warm to Room Temperature (RT) and stir for 2–6 hours.
Note: Under thermodynamic control (higher temp or long reaction times), the N1 isomer is exclusively favored due to the "lone pair repulsion" effect present in the N2 isomer.
Workup: Quench with ice water. The N1-sulfonyl product usually precipitates as a solid. Filter and wash with water. Recrystallize from EtOH.
Validation:
NMR is diagnostic. The H3 proton in N1-sulfonyl indazoles typically shifts downfield compared to N2-isomers.
Biological Assay: cAMP Functional Assay (5-HT6)
Objective: To quantify the antagonist potency (
or ) of the sulfonyl-indazole.
Protocol:
Cell Line: HEK293 cells stably expressing human 5-HT6 receptor.
Stimulation: Cells are stimulated with Serotonin (5-HT,
) to induce cAMP production via Gs-protein activation.
Treatment: Incubate cells with varying concentrations (
to ) of the sulfonyl-indazole test compound for 30 minutes prior to 5-HT addition.
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.
Donor: Europium-cryptate labeled cAMP antibody.
Acceptor: d2-labeled cAMP analog.
Analysis:
High endogenous cAMP (no antagonist) = Low FRET signal (competitive binding).
High antagonist activity = Low cAMP = High FRET signal.
Calculate
using a 4-parameter logistic regression.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for modifying the sulfonyl-indazole scaffold based on the desired therapeutic target.
Figure 2: SAR decision tree for optimizing sulfonyl-indazoles toward specific biological targets.
References
Ivachtchenko, A. V., et al. (2012). "5-HT6 receptor antagonists: a patent update. Part 1. Sulfonyl derivatives." Expert Opinion on Therapeutic Patents. Link
Liu, K. G., et al. (2011). "Identification of 3-sulfonylindazole derivatives as potent and selective 5-HT6 antagonists." Bioorganic & Medicinal Chemistry. Link
Procopiou, P. A., et al. (2012).[6] "Lead Optimisation of the N1 Substituent of a Novel Series of Indazole Arylsulfonamides as CCR4 Antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Saghdani, N., et al. (2024).[7] "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment." Molbank. Link
Boyle, C. D., et al. (2009). "Recent advances in the discovery of 11beta-HSD1 inhibitors." Expert Opinion on Therapeutic Patents. Link
amide coupling conditions for 1-(methylsulfonyl)-1H-indazol-5-amine
Application Note: Optimized Amide Coupling Protocols for 1-(methylsulfonyl)-1H-indazol-5-amine Executive Summary This guide details the synthetic protocols for forming amide bonds at the C5-position of 1-(methylsulfonyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Amide Coupling Protocols for 1-(methylsulfonyl)-1H-indazol-5-amine
Executive Summary
This guide details the synthetic protocols for forming amide bonds at the C5-position of 1-(methylsulfonyl)-1H-indazol-5-amine . This substrate presents a specific challenge in medicinal chemistry: the electron-withdrawing nature of the N1-methylsulfonyl (mesyl) group significantly reduces the nucleophilicity of the C5-amine via through-bond inductive and mesomeric effects. Standard coupling conditions (e.g., EDC/HOBt) often result in stalled reactions or low yields.
This document provides three tiered protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P® and Acid Chlorides), ensuring robust conversion while maintaining the integrity of the labile N1-sulfonamide bond.
Chemical Context & Mechanistic Analysis
The "Deactivated Aniline" Challenge
The target molecule, 1-(methylsulfonyl)-1H-indazol-5-amine, behaves as a severely deactivated aniline.
Electronic Effect: The N1-mesyl group (
) pulls electron density from the pyrazole ring. This deficiency is transmitted to the fused benzene ring, lowering the HOMO energy of the C5-amine lone pair.
pKa Implications: While 5-aminoindazole has a pKa
5.0 (conjugate acid), the N1-mesyl variant likely exhibits a pKa .
Stability Warning: The N1-mesyl group is a sulfonamide. While stable to acid, it is susceptible to hydrolysis or nucleophilic cleavage by strong bases (e.g., NaOH, LiOH, or hot alkoxides). Non-nucleophilic organic bases (DIEA, TEA, Pyridine) are mandatory.
Strategic Decision Matrix
The following decision tree outlines the optimal reagent selection based on scale and acid partner reactivity.
Figure 1: Strategic decision tree for selecting coupling conditions based on substrate sterics and reaction scale.
Experimental Protocols
Method A: High-Performance Activation (HATU)
Best for: Discovery chemistry, precious intermediates, and library synthesis.
Rationale: HATU generates a highly reactive At-ester (azabenzotriazole ester) intermediate. The 7-aza nitrogen provides an intramolecular hydrogen bond that accelerates the amine attack, crucial for our deactivated 5-aminoindazole.
Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
Activation: Add DIEA (1.5 equiv) immediately. Stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange.
Addition: Add 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv) followed by the remaining DIEA (1.5 equiv).
Reaction: Stir at RT for 4–16 hours.
QC Check: Monitor by LCMS. If >20% starting material remains after 16h, heat to 50°C. Do not exceed 60°C to protect the N-mesyl group.
Workup: Dilute with EtOAc. Wash with sat.
(2x), water (1x), and brine (1x). Dry over .
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: Gram-scale synthesis, avoiding mutagenic byproducts (HOBt), and easy purification.
Rationale: T3P (supplied as 50% w/w in EtOAc/DMF) drives the reaction to completion with low epimerization. The byproducts are water-soluble phosphonates, eliminating the need for extensive chromatography.
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Protocol:
Slurry: Combine the Amine (1.0 equiv), Carboxylic Acid (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).
Addition: Add T3P solution (2.0 equiv) dropwise at 0°C (exothermic).
Reaction: Allow to warm to RT and stir for 12 hours.
Note: If the amine is insoluble in EtOAc, use DMF as a co-solvent (10% v/v).
Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (rapid wash to remove pyridine), then sat.
.
Self-Validating Step: The T3P byproducts are removed in the aqueous wash. Purity is often >95% post-extraction.
Method C: The "Nuclear Option" (In Situ Acid Chloride)
Best for: Extremely hindered acids or when HATU/T3P fails.
Rationale: Converting the acid to an acid chloride generates the most electrophilic species possible. We use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) which forms acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride which could deprotect the N-mesyl group.
Protocol:
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv). Stir at RT for 1 hour.
Coupling: In a separate vessel, dissolve 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv) and Pyridine (2.0 equiv) in DCM.
Combination: Add the activated acid chloride solution dropwise to the amine solution at 0°C.
Reaction: Warm to RT and stir for 2 hours.
Data Summary & Troubleshooting
Parameter
Method A (HATU)
Method B (T3P)
Method C (Acid Cl)
Reaction Rate
Fast
Moderate
Very Fast
Byproduct Removal
Difficult (requires column)
Easy (aqueous wash)
Moderate
Epimerization Risk
Low
Very Low
High
Cost
High
Moderate
Low
Rec. Scale
< 500 mg
> 500 mg
> 1 g
Common Failure Modes:
Hydrolysis of N-Mesyl: Caused by using strong nucleophilic bases (NaOH, LiOH) or heating >80°C in alcohols. Solution: Use DIEA/Pyridine and keep T < 60°C.
No Reaction: Amine is too deactivated. Solution: Switch to Method C or use microwave irradiation (max 60°C, 30 min).
Pathway Visualization
The following diagram illustrates the activation pathway and the specific deactivation caused by the sulfonyl group.
Figure 2: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to electronic deactivation.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent in organic synthesis. Organic Syntheses, 59, 26. Link
Strategic Utilization of 1-(Methylsulfonyl)-1H-indazol-5-amine in Medicinal Chemistry
Executive Summary & Chemical Profile 1-(Methylsulfonyl)-1H-indazol-5-amine (CAS: 885270-86-0 / 19335-11-6 derivatives) represents a specialized "masked" scaffold in drug discovery. Unlike the highly reactive 5-aminoindaz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
1-(Methylsulfonyl)-1H-indazol-5-amine (CAS: 885270-86-0 / 19335-11-6 derivatives) represents a specialized "masked" scaffold in drug discovery. Unlike the highly reactive 5-aminoindazole, this derivative features a methylsulfonyl electron-withdrawing group (EWG) at the N1 position. This modification serves two critical functions:
Regiocontrol: It blocks the N1-position, forcing chemoselectivity at the C5-amine during subsequent functionalization.
Electronic Modulation: The sulfonyl group lowers the HOMO energy of the C5-amine, rendering it less prone to oxidative degradation but also reducing its nucleophilicity compared to alkyl-indazoles.
Key Technical Parameters:
Property
Value / Description
Impact on Protocol
Molecular Weight
~211.24 g/mol
Standard stoichiometry calculations.
Nucleophilicity
Moderate/Low
Requires activated electrophiles (e.g., acid chlorides, HATU) or catalysis.
N1-Stability
Base-Labile
CRITICAL: The sulfonamide bond is susceptible to hydrolysis by strong bases (NaOH, LiOH). Use mild organic bases (DIPEA, TEA).
The N1-methylsulfonyl group exerts a long-range inductive effect ($ -I $) and resonance withdrawal through the pyrazole ring. This deactivates the C5-amine, making it behave more like a deactivated aniline (e.g., 4-nitroaniline) than a standard alkyl amine.
DOT Diagram 1: Electronic Reactivity Profile
Caption: The electron-withdrawing N1-sulfonyl group deactivates the C5-amine, necessitating optimized coupling conditions while protecting the N1 site.
Target: Synthesis of Indazole-Amides (Common in FGFR/VEGFR inhibitors).
Challenge: The deactivated amine reacts slowly with carboxylic acids. Standard EDC/NHS may fail.
Solution: Use HATU or acid chlorides with a non-nucleophilic base.
Reagents:
1-(Methylsulfonyl)-1H-indazol-5-amine (1.0 equiv)
Carboxylic Acid Partner (1.1 equiv)
HATU (1.2 equiv) (High-activity coupling agent)
DIPEA (Diisopropylethylamine) (3.0 equiv)
Solvent: Dry DMF or NMP (Concentration ~0.1 M)
Step-by-Step Procedure:
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.
Addition: Add 1-(methylsulfonyl)-1H-indazol-5-amine (1.0 equiv) dissolved in minimal DMF to the reaction mixture. Add the remaining DIPEA (1.5 equiv).
Reaction: Stir at 50°C for 4–12 hours.
Note: Heating is often required due to the deactivated amine. Monitor by LCMS.
Workup (Acidic): Dilute with EtOAc. Wash with 0.5M HCl (mild acid removes unreacted amine and DIPEA), then Brine.
Warning: Do NOT wash with strong base (1M NaOH) as it may cleave the N1-sulfonyl group.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction of 1-(methylsulfonyl)-1H-indazol-5-amine with Acid Chlorides
Content Type: Detailed Application Notes and Protocols
Application Note & Technical Guide
Introduction & Scope
The acylation of 1-(methylsulfonyl)-1H-indazol-5-amine is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] The indazole scaffold is a "privileged structure" in drug discovery, and the N1-methylsulfonyl (mesyl) group serves two distinct roles:
Protecting Group: It masks the N1-H, preventing tautomerization and regioselectivity issues during subsequent functionalization.[1]
Electronic Modulator: The strong electron-withdrawing nature of the sulfonyl group (
) significantly reduces the electron density of the indazole ring.[1]
The Challenge: Unlike simple anilines, the 5-amino group in 1-(methylsulfonyl)-1H-indazol-5-amine exhibits reduced nucleophilicity due to the electron-withdrawing N1-mesyl moiety.[1] Standard acylation protocols may suffer from sluggish kinetics or incomplete conversion.[1] This guide provides optimized protocols to overcome this electronic deactivation while ensuring the stability of the sulfonamide linkage.
Mechanistic Insight & Reaction Logic
Electronic Deactivation
The reaction follows a Nucleophilic Acyl Substitution mechanism.[1] However, the reaction rate is governed by the nucleophilicity of the amine nitrogen.[1]
N1-Mesyl Effect: The sulfonyl group pulls electron density away from the
-system.[1] This inductive effect propagates to the C5-position, rendering the lone pair less available for attack on the acid chloride carbonyl.[1]
Chemoselectivity & Stability
Target: Selective acylation of the exocyclic 5-amine.
Risk: The N1-mesyl group is generally stable to acidic and mild basic conditions but can be cleaved by strong nucleophiles (e.g., hydroxides, alkoxides) or reducing agents.[1]
Solution: Use non-nucleophilic organic bases (Triethylamine, DIPEA, Pyridine) to scavenge the HCl by-product without cleaving the N1-protecting group.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the acylation of the deactivated indazole amine.
Experimental Protocols
Method A: Standard Conditions (Reactive Acid Chlorides)
Best for: Electron-rich or sterically hindered acid chlorides, or if Method A is too slow.[1]
Key Change: Uses Pyridine as a nucleophilic catalyst/solvent.[1]
Add a co-solvent (DMF) or filter the solid directly (if it's pure product).[1]
Workflow Visualization
Figure 2: Decision tree for selecting the optimal acylation protocol.
References
Indazole Synthesis & Reactivity
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732.[1] Link (Demonstrates general indazole amine reactivity).[1]
Amide Coupling Protocols
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link (Comprehensive review of acylation conditions).[1]
Sulfonamide Stability
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Reference for stability of N-sulfonyl protecting groups).
Specific Analogous Reaction
BenchChem Protocols.[1] "Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide." Link (Provides context on indazole amide couplings).[1]
General Acid Chloride Reactivity
ChemGuide.[1] "The Reaction of Acyl Chlorides with Amines." Link (Foundational mechanism validation).[1]
Technical Support Center: Optimizing N1-Mesylation of Indazoles
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Improving Yield and Regioselectivity in Indazole Sulfonylation Core Directive: The Indazole Ambiguity Welcome to the technical s...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Improving Yield and Regioselectivity in Indazole Sulfonylation
Core Directive: The Indazole Ambiguity
Welcome to the technical support center. You are likely here because your indazole mesylation is yielding a frustrating mixture of N1- and N2-isomers, or the reaction has stalled.
The core chemical challenge is that the indazole anion is an ambident nucleophile .
N1 (Thermodynamic): The 1H-indazole is the thermodynamically stable tautomer (by ~3–4 kcal/mol). However, the N1 position is often more sterically hindered (by C7 protons).
N2 (Kinetic): The N2 position is less hindered and its lone pair is often more accessible in the neutral state, leading to rapid kinetic reaction but unstable products.
To maximize N1-mesyl yield, you must force the reaction under thermodynamic control or utilize chelation-controlled deprotonation.
The "Gold Standard" Protocol: N1-Selective Mesylation
Do not use weak bases (TEA, Pyridine) if regioselectivity is your primary failure mode. These often result in kinetic mixtures.
Method A: The "Thermodynamic Lock" (Recommended)
This method utilizes a hard cation (Na⁺) to coordinate with N2, effectively blocking it and directing the electrophile to N1.
Reagents:
Substrate: 1H-Indazole derivative (1.0 equiv)
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2–1.5 equiv)
Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon/Nitrogen.
Addition: Add the indazole substrate solution dropwise.
The "Lock" Step: Stir at 0°C for 30–45 minutes. Critical: This allows the formation of the sodium indazolide salt where Na⁺ coordinates between N2 and C3 (if substituted), shielding N2.
Electrophile: Add MsCl dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Quench: Cool to 0°C, quench with sat. NH₄Cl.
Method B: Phase Transfer Catalysis (Alternative for Scale-up)
If NaH is too hazardous for your scale, use a biphasic system with a Phase Transfer Catalyst (PTC).
System: Toluene/50% NaOH (aq) + TBAB (5 mol%).
Mechanism: The interfacial deprotonation is rapid, and the bulky quaternary ammonium cation pairs with the indazole anion, often favoring the thermodynamically stable N1-sulfonylation due to steric bulk of the catalyst shielding N2.
Visualizing the Mechanism
The following diagram illustrates the bifurcation between Kinetic (N2) and Thermodynamic (N1) pathways and how NaH enforces selectivity.
Caption: Mechanistic bifurcation showing how cation coordination (Na+) directs selectivity toward the N1-isomer compared to weak base conditions.
Troubleshooting Guide & FAQs
Symptom: High N2-Isomer Content (>10%)
Potential Cause
The Scientific "Why"
Corrective Action
Wrong Solvent
Polar aprotic solvents (DMF, DMSO) dissociate the ion pair. Free anions are more reactive but less selective.
Switch to THF or Toluene . These non-polar/moderately polar solvents promote tight ion-pairing (Na⁺---N2), shielding the N2 site.
Weak Base
TEA or Pyridine does not fully deprotonate the indazole. The neutral species often attacks via N2 (kinetic).
Switch to NaH or KOtBu . You must form the full anion to leverage thermodynamic control.
Steric Clash
Bulky substituents at C7 destabilize the N1-product.
If C7 is substituted, N2 might be unavoidable. Try heating the reaction (50°C) post-addition to encourage thermodynamic rearrangement if the sulfonylation is reversible (substrate dependent).
Symptom: Low Yield / Incomplete Conversion
Potential Cause
The Scientific "Why"
Corrective Action
MsCl Hydrolysis
MsCl is highly moisture sensitive. "Dry" solvents might still have ppm-level water.
Distill MsCl prior to use or buy fresh ampules. Ensure THF is distilled over Na/Benzophenone or from a column system.
Bis-Mesylation
Excess base/MsCl can lead to mesylation at C3 (if unsubstituted) or ring breakdown.
Strictly control stoichiometry (1.1–1.2 equiv). Monitor via LCMS.[1] If bis-mesylation occurs, treat the crude with mild base (K₂CO₃/MeOH) to selectively cleave the less stable C-mesyl or N2-mesyl groups.
Indazole Aggregation
Sodium salts of indazoles can be insoluble in THF, crashing out before reacting.
If a precipitate forms after NaH addition, add 15-crown-5 (to chelate Na⁺) or switch to a THF/DMF (9:1) mixture to solubilize the anion while maintaining some selectivity.
Frequently Asked Questions (FAQs)
Q: Can I convert the N2-isomer back to the N1-isomer?A: Generally, sulfonylations are considered kinetically stable, unlike acylations which rearrange easily. However, heating the N2-isomer in the presence of a catalyst (like DMAP) or under acidic conditions can sometimes trigger rearrangement to the thermodynamic N1 form, but it is often cleaner to optimize the reaction to avoid N2 initially.
Q: My LCMS shows a mass corresponding to [M+H]+ but the NMR looks wrong. Why?A: N1- and N2-mesyl indazoles have identical masses. You must use 1H NMR or NOESY to distinguish them.
Diagnostic Signal: Look at the proton at C7. In N1-mesyl indazoles, the C7-H is often deshielded (shifted downfield) due to the proximity of the sulfonyl group's anisotropy. In N2-isomers, the C3-H is often more affected.
NOE: N1-Mesyl group will show an NOE correlation to C7-H. N2-Mesyl will show correlation to C3-H.
Q: Is the reaction air-sensitive?A: The deprotonation step (NaH) is moisture sensitive (hydrogen gas evolution). The MsCl addition is extremely moisture sensitive (hydrolysis to methanesulfonic acid). Always use an inert atmosphere (N₂ or Ar).
References
BenchChem. (2025).[1][2] Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.[1] Link
Alam, R. M., & Keating, J. J. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3][4] Beilstein Journal of Organic Chemistry, 17, 1939–1954. Link
Luo, G., et al. (2006). Regioselective synthesis of N1-alkylated indazoles.[1][3][4][5][6][7][8] Journal of Organic Chemistry, 71(14), 5392-5395. (Extrapolated for base/solvent effects).
Cheung, M., et al. (2003). Investigation of the Regioselectivity of the Alkylation of Indazoles. Tetrahedron Letters, 44(1), 133-136.
Meanwell, N. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). Link
Technical Support Center: Purification of 1-(methylsulfonyl)-1H-indazol-5-amine
Executive Summary & Compound Profile This guide addresses the purification of 1-(methylsulfonyl)-1H-indazol-5-amine (CAS: N/A for specific derivative, analog to 50593-24-3). This compound is a polar, heteroaromatic prima...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This guide addresses the purification of 1-(methylsulfonyl)-1H-indazol-5-amine (CAS: N/A for specific derivative, analog to 50593-24-3). This compound is a polar, heteroaromatic primary amine often synthesized via the reduction of its nitro precursor.
Critical Chemical Behavior:
Basicity: The C5-amine is weakly basic. The N1-sulfonyl group is electron-withdrawing, reducing the basicity of the indazole core, but the primary amine (
) remains susceptible to hydrogen bonding with acidic silanols on silica gel.
Stability: Prone to oxidation (browning) upon extended exposure to air/light. The sulfonamide bond is generally stable but can hydrolyze under prolonged exposure to strong acids/bases.
Frequently Asked Questions (FAQs)
Q1: My compound "streaks" or "tails" badly on the TLC plate and column. How do I fix this?A: Streaking is caused by the interaction between the basic amine and the acidic silanol groups (
) on the silica gel.
Solution: Pre-treat your silica or add a basic modifier to your mobile phase.[1] We recommend adding 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the methanol component of your eluent. This neutralizes the acidic sites, resulting in sharper bands.
Q2: What is the optimal solvent system for Flash Chromatography?A: Due to the polarity of the sulfonamide and amine groups, non-polar systems (Hexane/EtOAc) often fail to elute the compound efficiently.
Gradient: Start at 100% DCM and run a gradient up to 90:10 (DCM:MeOH) .
Alternative: If the impurity profile requires it, Ethyl Acetate / Hexane (starting at 50% EtOAc) can be used, but you may need to go to 100% EtOAc or switch to DCM/MeOH to elute the product.
Q3: The compound precipitates inside the column during loading. What should I do?A: This compound has poor solubility in non-polar solvents (like Hexane or pure DCM) used for packing.
Protocol: Do not use liquid loading. Use the Dry Loading technique.[2] Dissolve the crude material in a minimal amount of MeOH/DCM, adsorb it onto Celite 545 or silica gel (1:2 ratio w/w), evaporate to dryness, and load the resulting powder on top of the packed column.
Q4: How do I differentiate the product from the nitro precursor on TLC?A:
Nitro Precursor: usually moves higher (higher
) and is often yellow/UV active.
Amine Product: Lower
, UV active (254 nm). It may turn brown/purple when stained with Ninhydrin (specific for amines) or p-Anisaldehyde upon heating.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery (<50%)
Irreversible adsorption to silica.
Flush column with 90:10:1 DCM/MeOH/TEA. If still stuck, switch to reverse-phase (C18) or use alumina (basic) instead of silica.
Product is Brown/Impure
Oxidation of the amine.
Perform purification under atmosphere if possible. Store fractions in the dark. Add antioxidants (e.g., BHT) to the eluent if critical.
Co-elution with Impurities
Gradient too steep.
Shallow the gradient (e.g., hold at 2% MeOH for 5 column volumes).
"Ghost" Peaks
Decomposition of sulfonamide.
Avoid strong acids in the mobile phase. Ensure the column does not overheat (heat of adsorption) during initial wetting.
Technical Support Center: Managing Unreacted Methanesulfonyl Chloride
Welcome to the Technical Support Center for handling methanesulfonyl chloride (MsCl) in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for handling methanesulfonyl chloride (MsCl) in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unreacted MsCl in their reaction mixtures. Methanesulfonyl chloride is a highly reactive reagent essential for forming methanesulfonates (mesylates) and methanesulfonamides.[1][2][3] However, its high electrophilicity means that any excess reagent must be carefully and completely removed to prevent unwanted side reactions, product degradation, and purification difficulties.[4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your synthesis and the safety of your lab personnel.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted methanesulfonyl chloride?
A1: Unreacted MsCl is highly reactive and can cause several issues during product isolation and purification.[4] It readily hydrolyzes in the presence of water to form methanesulfonic acid (MSA) and hydrochloric acid (HCl), which can degrade acid-sensitive products and complicate purification.[4][5] Furthermore, its reactivity with nucleophiles means it can react with chromatography solvents (like methanol) or other additives, leading to the formation of unwanted impurities.[4]
Q2: What are the primary methods for removing excess methanesulfonyl chloride?
A2: The most common strategy is to "quench" the unreacted MsCl, converting it into more easily removable, water-soluble byproducts.[4] The primary methods include:
Aqueous Work-up: Quenching with water or a basic aqueous solution (e.g., sodium bicarbonate) followed by liquid-liquid extraction.[4][6]
Scavenger Resins: Using solid-supported nucleophiles (e.g., amine resins) that react with MsCl, which are then removed by simple filtration.[4]
Amine Quench: Adding a simple amine (e.g., diethylamine, morpholine) to form a sulfonamide, which is then removed via extraction or chromatography.
Q3: What are the byproducts of quenching MsCl with water?
A3: Methanesulfonyl chloride reacts with water in a process called hydrolysis. This reaction involves a nucleophilic attack by the water molecule on the electrophilic sulfur atom, which displaces the chloride ion. The final products are methanesulfonic acid (MSA) and hydrogen chloride (HCl), both of which are strong acids.[4][5]
Q4: How can I monitor the removal of methanesulfonyl chloride during the work-up?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of MsCl. A simple co-spot of the crude reaction mixture with the starting material can indicate if the reaction is complete. To specifically track MsCl, a separate TLC can be run and visualized using a potassium permanganate stain, which will react with the sulfonyl chloride. For quantitative analysis at trace levels, more advanced techniques like GC-MS or HPLC are required.[7][8][9]
Troubleshooting Guide
This section addresses common problems encountered during the removal of methanesulfonyl chloride.
Problem
Probable Cause(s)
Recommended Solution(s)
Persistent acidic pH in the organic layer after work-up.
Incomplete neutralization or extraction of methanesulfonic acid (MSA) and HCl byproducts.
Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This deprotonates the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase. Test the pH of the aqueous wash to ensure it is neutral or slightly basic before proceeding.[10]
Formation of unexpected byproducts during work-up.
Reaction of MsCl with nucleophilic quenching agents or solvents (e.g., using methanol to quench can form methyl mesylate).
Use a simple, non-interfering quenching agent like cold water or ice.[4][11] If using an amine to quench, choose a simple one like piperidine or morpholine that forms a sulfonamide with distinct polarity for easier separation. Avoid alcohol-based solvents during the initial work-up if unreacted MsCl is present.[4]
Loss of desired product during aqueous extraction.
The desired product has significant water solubility, or an emulsion has formed.
If the product is water-soluble, an extractive work-up may lead to yield loss.[4] In this case, using a scavenger resin is a superior alternative.[4] To break emulsions, add a small amount of brine (saturated aqueous NaCl) to the separatory funnel to increase the polarity of the aqueous phase.[10]
The reaction appears incomplete or stalled on TLC.
Insufficient base, poor quality reagents, or low reaction temperature.
Ensure at least a stoichiometric amount of a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated.[6][12] Use freshly distilled or high-purity MsCl and anhydrous solvents.[5] While reactions are often started at 0°C to control exothermicity, they may need to be warmed to room temperature for completion.[6]
Experimental Protocols & Methodologies
Protocol 1: Standard Aqueous Quench and Work-up
This is the most common method for removing MsCl when the desired product is not water-soluble.
Methodology:
Reaction Completion: Monitor the reaction by TLC until the starting alcohol is consumed.
Cooling: Once complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial as the quenching process is exothermic.[12]
Quenching: Slowly and carefully add cold water or crushed ice to the stirred reaction mixture.[4][11]
Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[4]
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[6]
Washing: Combine the organic layers and wash them sequentially with:
1 M HCl (optional): Use this wash if a tertiary amine base like triethylamine was used to remove the excess base as its hydrochloride salt.[11][13]
Saturated Aqueous NaHCO₃: This wash is critical for removing the acidic byproducts, methanesulfonic acid and HCl.[4][11]
Brine (Saturated NaCl): This final wash removes residual water from the organic layer and helps to break any emulsions.[6][10]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[10][12]
Protocol 2: Scavenger Resin Quench
This method is ideal for reactions where the product is water-soluble or sensitive to aqueous conditions.
Methodology:
Resin Selection: Choose a suitable scavenger resin, such as an amine-functionalized polystyrene resin (e.g., aminomethylated polystyrene).
Addition: Once the primary reaction is complete, add the scavenger resin (typically 2-3 equivalents relative to the excess MsCl) to the reaction mixture.
Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.
Monitoring: Monitor the consumption of MsCl by TLC.
Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the resin.
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[4] This product is often significantly purer than that obtained from a standard aqueous work-up.[4]
Visualization of Workflows
To aid in selecting the appropriate quenching strategy, the following decision tree and workflow diagrams are provided.
Caption: Decision tree for selecting a quenching method.
Caption: Step-by-step aqueous work-up workflow.
Safety Considerations
Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[2][14] It reacts exothermically with nucleophilic reagents, including water.[2][14]
Handling: Always handle MsCl in a well-ventilated fume hood.[14][15]
PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[14][15][16]
Storage: Store MsCl in airtight, moisture-proof containers under an inert atmosphere (e.g., nitrogen) in a cool, dry place.[5][14][16]
Spills: In case of a small spill, absorb with an inert material like vermiculite. For larger spills, evacuate the area. Hydrolyzed MsCl can be neutralized with a sodium bicarbonate solution.[14]
By understanding the reactivity of methanesulfonyl chloride and employing the appropriate quenching and work-up procedures, researchers can ensure the successful isolation of their desired products while maintaining a safe laboratory environment.
References
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY D
Organic sulfur mechanisms. 37. Mechanisms of hydrolysis of (trimethylsilyl)methanesulfonyl chloride. Sulfene-enamine reactions i. American Chemical Society.
Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy w
Aqueous workup for mesyl
HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Alcohol to Mesyl
Analytical Methods.
Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
Mesyl
Synthesis of Mesylates
Method for purifying methanesulphonyl chloride.
METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE.
How to remove excess or unreacted methane sulphonyl chloride
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API.
crystallization methods for 1-(methylsulfonyl)-1H-indazol-5-amine
The following technical guide serves as a specialized support resource for the crystallization and purification of 1-(methylsulfonyl)-1H-indazol-5-amine . This document is structured to address specific experimental hurd...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for the crystallization and purification of 1-(methylsulfonyl)-1H-indazol-5-amine . This document is structured to address specific experimental hurdles, providing self-validating protocols and troubleshooting logic derived from pharmaceutical process chemistry.
Chemical Class: Sulfonylated Indazole / Primary Aryl Amine[1][2][3][4]
Key Functionality: The molecule features a basic primary amine at position C5 and an electron-withdrawing methylsulfonyl group at position N1.[1][2][3][4]
Critical Stability Note: The N1-sulfonyl bond is chemically distinct from a C-sulfonyl bond.[1][2][3][4] It functions similarly to a sulfonamide protecting group and can be susceptible to hydrolysis under strongly basic conditions or high thermal stress.[2][3][4]
Phase 1: Solvent Selection & Solubility Profile
User Question: "I cannot find a solvent that dissolves my crude material without turning it into an oil. What is the solubility profile?"
Technical Insight:
The 1-(methylsulfonyl) group adds significant polarity compared to the parent indazole, but the molecule remains lipophilic enough to resist water solubility.[2][3][4] The primary amine at C5 provides a handle for hydrogen bonding.[2][3][4]
Solvent System
Solubility Rating
Application
Dichloromethane (DCM)
High
Extraction / Initial Dissolution
Ethyl Acetate (EtOAc)
Moderate-High
Solvent for Anti-solvent crystallization
Ethanol / Isopropanol
Moderate (Hot)
Primary Recrystallization Solvent
Hexanes / Heptane
Insoluble
Anti-solvent
Water
Insoluble (pH > 7)
Anti-solvent / Impurity Wash
Toluene
Low-Moderate
Slow evaporation crystallization
Solubility Decision Tree
Use the following logic flow to determine your starting solvent system based on your crude material's behavior.
Caption: Logical workflow for solvent selection and troubleshooting oiling events during crystallization.
Phase 2: Crystallization Protocols
User Question: "My product is solidifying but traps impurities. Which protocol yields the highest purity?"
Best for: Removing non-polar byproducts and inorganic salts.[2][3][4]
Dissolution: Suspend the crude solid in Absolute Ethanol (10 mL per gram).
Heating: Heat the mixture to 60–65°C . Do not boil aggressively to avoid thermal degradation of the N1-sulfonyl bond.[2]
Filtration: If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed Celite pad.[3][4]
Nucleation: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours.
Critical Step: If no crystals appear at RT, add Water dropwise (up to 10% v/v) until a persistent turbidity is observed, then re-heat slightly to clear and cool again.
Harvest: Cool to 0–4°C for 1 hour. Filter the crystals and wash with cold Ethanol/Water (9:1).
Saturation Point: Stop adding Hexane when the solution turns slightly cloudy.
Crystal Growth: Add a "seed" crystal if available. If not, scratch the glass wall of the flask to induce nucleation.[2][4]
Aging: Stir gently for 30 minutes, then add more Hexane (total volume ratio DCM:Hexane should reach 1:3).
Filtration: Collect the precipitate. Note: This method often yields smaller particle sizes.[1][2][3][4]
Phase 3: Troubleshooting & FAQs
Q1: Why am I getting an oil instead of crystals?
Cause 1 (Impurity Profile): Presence of the N2-isomer (2-(methylsulfonyl)-2H-indazol-5-amine) or residual starting material (5-nitroindazole) disrupts crystal lattice formation.[1][2][3][4]
Cause 2 (Super-saturation): Cooling too rapidly traps solvent, creating a "gummy" oil.[3][4]
Fix:
Check HPLC purity.[2][3][4][5] If <90%, perform a silica plug filtration (Eluent: 50% EtOAc/Hexane) before crystallizing.[2][3][4]
Use Protocol A but add a seed crystal at 40°C.
Q2: The melting point is lower than expected (Expected: >100°C). Why?
Technical Analysis: Indazole sulfonamides can exhibit polymorphism.[2][3][4] However, a depressed melting point usually indicates:[2][4]
Regioisomer Contamination: The N1-sulfonyl and N2-sulfonyl isomers have different melting points.[1][2][3][4] The N1 isomer is generally the kinetic product, while N2 is thermodynamic.[2][4]
Solvent Inclusion: This molecule can form solvates.[2][3][4]
Validation: Run 1H NMR. The N1-methyl proton signal (approx 3.2-3.4 ppm) is distinct from the N2-methyl signal.[1][2][3] Ensure you have a single set of peaks.[2][4]
Q3: Can I make a salt to improve handling?
Yes. If the free base remains oily, convert it to the Hydrochloride (HCl) or Mesylate salt.[3][4]
Protocol: Dissolve free base in Ethanol.[2][3][4] Add 1.1 equivalents of HCl (in dioxane or ether) dropwise.[2][4] The salt usually precipitates immediately and is highly crystalline.[2][3][4]
Phase 4: Scalability & Safety
User Question: "I am scaling from 1g to 50g. What safety concerns exist?"
Process Safety Diagram: Reaction & Isolation
Caption: Critical safety control points during the isolation of sulfonyl-indazoles.
Exotherm Control: Quenching excess methanesulfonyl chloride (MsCl) generates heat and HCl gas.[3][4] Ensure the quench is performed at <10°C.
Gas Evolution: Washing with Sodium Bicarbonate releases CO2.[2][3][4] On a 50g scale, this can cause rapid pressurization.[2][3][4] Add base slowly.
References
PubChem. (2025).[2][3][4][6] 1-Methyl-6-(4-(methylsulfonyl)phenyl)-1H-indazol-5-amine (Compound Summary). National Library of Medicine.[2][4] Link[2][3][4]
Chicha, H., et al. (2013).[2][3][4] 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[1][2][3] Acta Crystallographica Section E. Link
Google Patents. (2011).[2][3][4] US8022227B2: Method of synthesizing 1H-indazole compounds.[1][2][3][4][5]Link[1][2][3][4]
Technical Disclosure Commons. (2023). Process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide.[1][2][3]Link[1][2][3][4][5]
A Researcher's Guide to the Structural Elucidation of 1-(methylsulfonyl)-1H-indazol-5-amine: A Comparative Analysis of 1H NMR Spectroscopy
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(methylsulfonyl)-1H-indazol-5-amine, a compound of interest in medicinal chemistry. Moving beyond a mere presentation of data, this document elucidates the rationale behind spectral interpretation, compares the utility of 1H NMR with alternative analytical techniques, and offers detailed experimental protocols to ensure data integrity and reproducibility.
The Strategic Importance of 1H NMR in Structural Analysis
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a multi-substituted heterocyclic system like 1-(methylsulfonyl)-1H-indazol-5-amine, 1H NMR offers a rapid and non-destructive method to confirm its identity and purity.
Deconstructing the 1H NMR Spectrum of 1-(methylsulfonyl)-1H-indazol-5-amine
The 1H NMR spectrum of 1-(methylsulfonyl)-1H-indazol-5-amine is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the methylsulfonyl group, and the amine protons. The interpretation of this spectrum is a logical process of assigning these signals based on their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).
Predicted 1H NMR Spectral Data:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale for Assignment
H-3
~8.1-8.3
Singlet (s)
1H
The proton at position 3 of the indazole ring is typically a singlet and appears downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.
H-4
~7.8-8.0
Doublet (d)
1H
Coupled to H-6, this proton will appear as a doublet. Its downfield shift is influenced by the anisotropic effect of the fused ring system.
H-6
~7.0-7.2
Doublet of doublets (dd)
1H
Coupled to both H-4 and H-7, this proton will exhibit a doublet of doublets pattern.
H-7
~7.4-7.6
Doublet (d)
1H
Coupled to H-6, this proton will appear as a doublet.
-NH2
~5.0-6.0
Broad singlet (br s)
2H
The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.
-SO2CH3
~3.1-3.3
Singlet (s)
3H
The methyl protons of the sulfonyl group are deshielded and appear as a sharp singlet.
Note: Predicted chemical shifts are based on the analysis of structurally related indazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
A Comparative Look: Alternative and Complementary Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. The following table compares 1H NMR with other common analytical methods for the characterization of 1-(methylsulfonyl)-1H-indazol-5-amine.
Analytical Technique
Information Provided
Strengths
Limitations
13C NMR Spectroscopy
Provides information about the carbon skeleton of the molecule.
Complementary to 1H NMR, confirms the number and type of carbon atoms.
Lower sensitivity than 1H NMR, requires longer acquisition times.
Infrared (IR) Spectroscopy
Identifies the presence of specific functional groups (e.g., -NH2, -SO2).[1]
Rapid and simple technique for functional group analysis.
Provides limited information about the overall molecular structure.
Mass Spectrometry (MS)
Determines the molecular weight and elemental composition of the compound.
High sensitivity, provides accurate mass information.[2]
Does not provide information about the connectivity of atoms.
Quantitative and highly sensitive for purity determination.
Does not provide structural information.
Experimental Protocols for Robust Data Acquisition
Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation for 1H NMR Analysis
Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(methylsulfonyl)-1H-indazol-5-amine.
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar compounds.[3]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Protocol 2: 1H NMR Spectral Acquisition
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
Tuning and Shimming: Tune the probe to the 1H frequency and shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
Data Processing: After acquisition, Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the structural analysis process, from sample preparation to final characterization.
Caption: Workflow for the structural elucidation of 1-(methylsulfonyl)-1H-indazol-5-amine.
Conclusion
The structural analysis of 1-(methylsulfonyl)-1H-indazol-5-amine through 1H NMR spectroscopy, when approached with a systematic and logical methodology, provides unambiguous confirmation of its chemical structure. By understanding the principles of spectral interpretation and complementing the analysis with data from other analytical techniques, researchers can ensure the integrity and validity of their findings. This comprehensive approach is paramount in the rigorous and demanding environment of modern drug discovery and development.
References
PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
Chihab, A., et al. (2024).
ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
ResearchGate. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
The Royal Society of Chemistry.
The Royal Society of Chemistry.
Wang, C., et al. (2024).
ResearchGate. 1 H-NMR Spectral Data of 1-5. [Link]
Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry.
ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]
Edwards, J. P., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
PubChem. 1h-indazol-5-amine, 1-(2-thienylcarbonyl)- (C12H9N3OS). National Center for Biotechnology Information. [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
Kale, M. N., et al. (2019). Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Journal of Heterocyclic Chemistry.
G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
Asian Journal of Research in Chemistry. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]
Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin.
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
Reich, H. J. NMR Spectroscopy. University of Wisconsin. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Technical Comparison: 1-Mesyl vs. 1-Tosyl Protecting Groups on Indazole
Executive Summary For medicinal chemistry and process development involving the indazole scaffold, the choice between 1-mesyl (methanesulfonyl, Ms) and 1-tosyl (p-toluenesulfonyl, Ts) protecting groups is often dictated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For medicinal chemistry and process development involving the indazole scaffold, the choice between 1-mesyl (methanesulfonyl, Ms) and 1-tosyl (p-toluenesulfonyl, Ts) protecting groups is often dictated by downstream chemistry requirements rather than installation ease.
While both groups effectively mask the N1-position and suppress the N1/N2 tautomeric equilibrium, 1-tosyl is generally the superior choice for complex synthetic sequences , particularly those involving C3-lithiation or requiring intermediate purification by crystallization. 1-mesyl offers higher atom economy and is suitable for short sequences but suffers from a critical liability: the acidity of its
-protons, which precludes the use of strong organometallic bases (e.g., -BuLi) due to competing deprotonation and sulfene formation.
Installation and Regioselectivity
Indazoles possess an annular tautomerism between N1-H (1H-indazole) and N2-H (2H-indazole).[1] The 1H-tautomer is thermodynamically favored by approximately 2.3–4.5 kcal/mol due to the preservation of the benzenoid system.
Regiochemical Outcome
Unlike alkylation, which can yield mixtures of N1 and N2 products depending on solvent and base (e.g., kinetic control often favors N2), sulfonylation is highly N1-selective .
Thermodynamic Control: Sulfonyl chlorides (TsCl, MsCl) react under basic conditions to yield the N1-sulfonamide almost exclusively (>95%).
Mechanism: Even if kinetic attack occurs at N2, the N2-sulfonylated species is an activated "N-sulfonyl iminium" type species, which can rearrange or re-equilibrate to the thermodynamically stable N1-isomer under the reaction conditions.
General Protocol
Reagents: Indazole (1.0 equiv), Sulfonyl Chloride (1.1–1.2 equiv), Base (Et
N, Pyridine, or NaH), Solvent (DCM, THF, or DMF).
Conditions: 0 °C to RT, 1–4 h.
Yields: Typically >90% for both Ms and Ts.
Stability and Reactivity Profile (Critical Analysis)
This section details the divergent behaviors of the two groups, which is the primary decision driver.
A. Acid/Base Stability[2]
Acid Stability: Both Ms and Ts are robust against typical acidic conditions (e.g., TFA/DCM, HCl/Dioxane) used to remove Boc or trityl groups.
Base Stability: Both are labile to hydroxide bases (NaOH, LiOH) and alkoxides (NaOMe), undergoing hydrolysis to regenerate the free indazole. This makes them "semi-permanent" groups that must be installed after any harsh basic saponification steps in a synthesis.
B. C3-Functionalization (The "Alpha-Proton" Trap)
This is the most critical technical differentiator.
1-Tosyl (Recommended for Lithiation): The tosyl group possesses no acidic protons. Directed ortho-metalation (DoM) or halogen-lithium exchange at the C3 position proceeds smoothly using bases like LDA or
-BuLi. The sulfonyl group acts as a weak directing group (via oxygen coordination) and protects the N1 position from deprotonation.
1-Mesyl (Contraindicated for Lithiation): The methyl group of the mesyl moiety has acidic
-protons (). Treatment with strong bases like -BuLi results in deprotonation of the mesyl methyl group , leading to the formation of a reactive sulfene intermediate (elimination-addition mechanism) or decomposition, rather than the desired C3-lithiation.
C. Palladium Cross-Coupling
Both groups are compatible with standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions, provided the base used (e.g., K
CO, CsCO) is not used in large excess at high temperatures in protic solvents (which would cause premature deprotection).
Physical Properties & Purification[3]
Feature
1-Tosyl (Ts)
1-Mesyl (Ms)
Crystallinity
High. The rigid aryl ring promotes -stacking and lattice formation. Ideal for purifying intermediates without chromatography.
Low. The flexible methyl group often leads to oils or amorphous solids, requiring column chromatography.
UV-Vis Tracking
Excellent. Adds a strong chromophore, making UV detection (LCMS/TLC) easy even for small non-aromatic cores.
Poor. Adds no significant UV activity; relies on the core indazole chromophore.
Atom Economy
Lower (MW increase: +154 Da).
Higher (MW increase: +78 Da).
Solubility
Increases lipophilicity significantly; soluble in DCM, EtOAc, Toluene.
Moderate lipophilicity increase.
Deprotection Methodologies
Both groups are removed under nucleophilic or basic hydrolytic conditions.
Method A: Alkaline Hydrolysis (Standard)
Reagents: NaOH or KOH (5–10 equiv), MeOH/THF/H
O (1:1:1).
Conditions: Reflux or 60 °C, 2–12 h.
Note: Tosyl is slightly more sterically hindered and may require longer reaction times than Mesyl.
Utility: Useful when the substrate contains ester groups sensitive to strong NaOH/KOH.
Method C: Reductive Cleavage (Tosyl Specific)
Reagents: Mg/MeOH or SmI
.
Utility: Can remove Tosyl under neutral reductive conditions, preserving base-sensitive functionalities. This is rarely effective for Mesyl.
Experimental Protocols
Protocol 1: Installation of 1-Tosyl Group
Dissolution: Dissolve 1H-indazole (10 mmol, 1.0 equiv) in anhydrous THF (30 mL) and cool to 0 °C.
Deprotonation: Add NaH (60% dispersion, 12 mmol, 1.2 equiv) portion-wise. Evolution of H
gas is observed. Stir for 30 min at 0 °C.
Alternative: Use Et
N (2.0 equiv) and DMAP (0.1 equiv) in DCM at RT for a milder, non-H generating protocol.
Addition: Add
-toluenesulfonyl chloride (TsCl) (11 mmol, 1.1 equiv) portion-wise or as a solution in THF.
Reaction: Warm to RT and stir for 2–4 h. Monitor by TLC (Tosyl group usually increases R
significantly).
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[2] Wash organics with brine, dry over NaSO.[2]
Purification: Concentrate. Recrystallize from EtOH/Heptane (Tosyl advantage) or flash chromatography.
Protocol 2: C3-Lithiation of 1-Tosyl Indazole (Do Not Use Mesyl)
Setup: Flame-dry flask under Argon. Dissolve 1-tosyl-1H-indazole (1.0 equiv) in anhydrous THF. Cool to -78 °C.
Lithiation: Add
-BuLi (1.1 equiv) dropwise. The Tosyl group directs lithiation to C3 and protects N1. Stir for 30–60 min at -78 °C.
Trapping: Add electrophile (e.g., I
, DMF, aldehyde).
Workup: Quench with NH
Cl at -78 °C, then warm to RT.
Comparative Data Summary
Parameter
1-Mesyl (Ms)
1-Tosyl (Ts)
Verdict
N1 Selectivity
>95%
>95%
Tie
C3 Lithiation
Incompatible (Sulfene formation)
Compatible
Tosyl Wins
Crystallinity
Poor (Oils common)
Excellent (Solids common)
Tosyl Wins
Atom Economy
Good
Poor
Mesyl Wins
Deprotection
Fast (Base/Nucleophile)
Moderate (Base/Nucleophile)
Tie
Cost
Low
Low
Tie
Visualizations
Diagram 1: The "Alpha-Proton Trap" (Why Mesyl Fails Lithiation)
This diagram illustrates the divergent reaction pathways when subjecting N-Ms vs N-Ts indazoles to strong base (
-BuLi).
Caption: Divergent reactivity with organolithiums. Tosyl allows C3-lithiation; Mesyl undergoes destructive side-reactions via sulfene formation.
Diagram 2: Selection Decision Tree
A logic flow to assist researchers in selecting the correct group.
Caption: Decision matrix for selecting between Mesyl and Tosyl based on synthetic requirements.
References
Regioselectivity of Indazole N-Alkyl
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][3][4]
Source: Beilstein J. Org. Chem. 2021, 17, 1939–1951.
A Senior Application Scientist's Guide to the Proper Disposal of 1-(methylsulfonyl)-1H-indazol-5-amine
Preamble: The Principle of 'Cradle-to-Grave' Responsibility In the landscape of advanced drug discovery and scientific research, our responsibilities extend far beyond the bench. The lifecycle of a chemical, from its syn...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Principle of 'Cradle-to-Grave' Responsibility
In the landscape of advanced drug discovery and scientific research, our responsibilities extend far beyond the bench. The lifecycle of a chemical, from its synthesis to its final disposal, is a journey we must manage with precision, foresight, and an unwavering commitment to safety and environmental stewardship. The U.S. Environmental Protection Agency (EPA) codifies this obligation under the Resource Conservation and Recovery Act (RCRA), establishing a "cradle-to-grave" management system for hazardous materials.[1] This guide provides an in-depth, procedural framework for the proper disposal of 1-(methylsulfonyl)-1H-indazol-5-amine, ensuring that your laboratory practices align with the highest standards of scientific integrity and regulatory compliance.
Section 1: Hazard Characterization of 1-(methylsulfonyl)-1H-indazol-5-amine
1.1. Structural Analogue Analysis: The Indazole-Amine Core
The parent compound, 1H-Indazol-5-amine (CAS 19335-11-6), provides a critical baseline for hazard assessment. According to its SDS, this compound is classified as hazardous, carrying risks of acute oral toxicity, skin irritation, and serious eye irritation.[2][3] The indazole scaffold itself is a prominent heterocycle in many biologically active pharmaceuticals, suggesting that compounds in this class should be handled with care due to their potential physiological effects.[4][5][6]
1.2. The Influence of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is generally considered stable. However, its presence influences the molecule's polarity and solubility. Crucially, during thermal decomposition (e.g., in a fire or improper incineration), this group can contribute to the formation of toxic oxides of sulfur (SOx) in addition to the oxides of nitrogen (NOx) expected from the indazole and amine moieties.[7]
1.3. Ecotoxicity Concerns
Azole compounds, the family to which indazoles belong, can exhibit persistence in the environment and may have toxic effects on aquatic life.[8] The potential for bioaccumulation and disruption of aquatic ecosystems necessitates that this compound not be released into the environment.[8][9]
Based on this analysis, we can infer a likely hazard profile for 1-(methylsulfonyl)-1H-indazol-5-amine.
Hazard Category
Inferred GHS Classification
Rationale
Acute Toxicity (Oral)
Category 4 (Harmful if swallowed)
Based on the parent amine (1H-Indazol-5-amine).[3][10]
Section 2: The Regulatory Framework: Compliance is Non-Negotiable
All chemical disposal procedures are governed by strict federal and local regulations. In the United States, two primary agencies set the standards for laboratory waste management.
Environmental Protection Agency (EPA): Through RCRA, the EPA provides the legal framework for managing all hazardous waste from generation to final disposal.[1][12]
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, ensure worker safety during the handling and disposal of hazardous substances.[13][14][15]
Your institution's Environmental Health & Safety (EHS) department is your direct partner in navigating these regulations, providing the necessary resources and services for compliant disposal.
Caption: Workflow for managing a small laboratory chemical spill.
Immediate Response: Alert personnel in the immediate area and restrict access.
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
Containment & Absorption: Gently cover the solid spill with an inert, non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad to prevent dust from becoming airborne.
[16][17]4. Collection: Carefully sweep or scoop the contaminated absorbent material into a designated bag or container. Seal it and place it inside your Solid Organic Hazardous Waste container.
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cleaning materials as solid hazardous waste.
Reporting: Report the incident to your supervisor and EHS department, as per institutional policy.
Section 5: Prohibited Disposal Methods - Explaining the "Why"
Understanding what not to do is as critical as knowing the correct protocol. Attempting to bypass established procedures can lead to regulatory violations, environmental damage, and severe safety incidents.
No Drain Disposal: This is strictly prohibited. The compound's amine and indazole structures pose a significant risk of aquatic toxicity. [8]Such chemicals can pass through wastewater treatment facilities untreated or disrupt the biological processes used to treat municipal waste.
[18]* No Regular Trash Disposal: Disposing of this chemical in the regular trash can expose custodial and waste management staff to a hazardous substance and leads to environmental contamination when the waste reaches a landfill.
In-Lab Treatment (Neutralization/Degradation) - Not Recommended: Without a validated and peer-reviewed deactivation protocol specific to 1-(methylsulfonyl)-1H-indazol-5-amine, do not attempt to neutralize or chemically degrade it in the lab. [19]The reaction byproducts are unknown and could be more hazardous or volatile than the parent compound. Such treatment may also be considered operating a hazardous waste treatment facility without a permit, a serious RCRA violation.
[20]
References
ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator. [Link]
U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from EPA.gov. [Link]
U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling. Retrieved from EPA.gov. [Link]
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from CDMS. [Link]
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from EPFL. [Link]
ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from ACTenviro. [Link]
National Center for Biotechnology Information. (n.d.). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Retrieved from PubMed Central. [Link]
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from UBC Safety & Risk Services. [Link]
Al-Mohammadi, S. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from a document server. [Link]
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from OSHA.gov. [Link]
Royal Society of Chemistry. (2023, October 9). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Retrieved from RSC Publishing. [Link]
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OSHA Outreach Courses. (2024, October 4). OSHA Guidelines for Cleaning Up Small Chemical Spills | Workplace Safety Procedures Training. Retrieved from YouTube. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 1-(methylsulfonyl)-1H-indazol-5-amine
The parent amine is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial...
Author: BenchChem Technical Support Team. Date: February 2026
The parent amine is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks and ensure a safe laboratory environment.
Core Principles of Chemical Handling
Before detailing specific PPE, it is essential to understand the foundational principles of laboratory safety when working with research compounds of unknown toxicity. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that should guide all laboratory work. This framework prioritizes control methods from most to least effective:
Elimination/Substitution: In drug development, this is often not feasible as the specific molecule is the subject of research.
Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. The primary engineering control for handling potent compounds is a certified chemical fume hood or a powder containment hood.
Administrative Controls: These are changes in work practices, such as minimizing the amount of material handled and restricting access to the area.
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with engineering and administrative controls.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling 1-(methylsulfonyl)-1H-indazol-5-amine. The selection is based on the potential hazards of skin, eye, and respiratory tract irritation, as well as potential harm upon ingestion[1][2][3][4].
Body Part
Recommended PPE
Rationale
Eyes and Face
Safety Goggles and Face Shield
Safety goggles provide essential protection against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes when handling larger quantities or during procedures with a higher risk of aerosolization[5].
Hands
Chemical-Resistant Gloves (Nitrile)
Double-gloving is recommended. Nitrile gloves offer good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately upon known or suspected contact with the compound[5].
Body
Disposable, Long-Sleeved Gown
A disposable gown made of a low-permeability fabric protects the skin and personal clothing from contamination. The gown should have a solid front and be secured at the back[6][7].
Respiratory
N95 Respirator or Higher
Given the potential for respiratory irritation from airborne particles, a NIOSH-approved N95 respirator is recommended, especially when handling powders outside of a containment hood. For activities with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary[6][7].
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
Gown: Put on the gown and tie it securely.
Respirator: If required, perform a fit check.
Goggles/Face Shield: Adjust for a secure fit.
Gloves: Don the first pair of gloves, ensuring the cuffs go under the gown's sleeves. Don the second pair of gloves with the cuffs pulled over the gown's sleeves.
Doffing Sequence (to be performed in a designated area):
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
Goggles/Face Shield: Remove from the back of your head.
Respirator: Remove from the back of your head.
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Caption: Workflow for PPE Selection, Use, and Disposal.
Operational and Disposal Plans
Handling Operations:
Weighing and Aliquoting: All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[1][3]. Use disposable weighing boats and spatulas to avoid cross-contamination.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE should clean the area using an absorbent material. For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan:
Solid Waste: All disposable PPE (gloves, gown, etc.) and contaminated materials (weighing boats, wipes) must be disposed of as hazardous chemical waste[2][4][8]. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions containing 1-(methylsulfonyl)-1H-indazol-5-amine should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain[8].
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-(methylsulfonyl)-1H-indazol-5-amine, fostering a culture of safety and scientific excellence.
References
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 5-Amino-1H-indazole. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
University of California, Agriculture and Natural Resources. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]
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